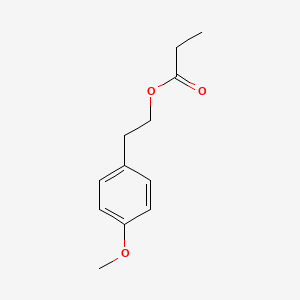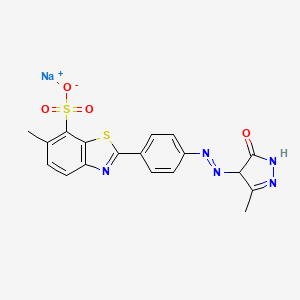![molecular formula C17H11NO5 B14715372 2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione CAS No. 6627-16-3](/img/structure/B14715372.png)
2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione is a compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione typically involves multi-component reactions. One efficient method involves the use of L-proline as a recyclable organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, and the reusability of the catalyst . Another method involves the use of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method is environmentally benign and allows for the recovery and reuse of the catalyst without loss of activity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of recyclable catalysts and solvent-free conditions, are likely to be employed to ensure sustainability and efficiency in large-scale production.
化学反应分析
Types of Reactions
2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl and nitro groups, which are reactive under different conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of hydroquinone derivatives.
科学研究应用
2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione has several scientific research applications:
作用机制
The mechanism of action of 2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can generate reactive oxygen species (ROS), which can damage DNA and induce apoptosis in cancer cells . It also regulates the tumor suppressor factor p53 and induces apoptosis via the endoplasmic reticulum stress pathway .
相似化合物的比较
Similar Compounds
2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna and its biological activities.
2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone: Exhibits similar fluorescence properties and is used in electroluminescence devices.
Uniqueness
2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione is unique due to the presence of both hydroxyl and nitro groups, which enhance its reactivity and potential biological activities. Its ability to generate ROS and induce apoptosis in cancer cells makes it a promising candidate for anticancer research.
属性
CAS 编号 |
6627-16-3 |
|---|---|
分子式 |
C17H11NO5 |
分子量 |
309.27 g/mol |
IUPAC 名称 |
2-[hydroxy-(3-nitrophenyl)methyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C17H11NO5/c19-15-9-14(17(21)13-7-2-1-6-12(13)15)16(20)10-4-3-5-11(8-10)18(22)23/h1-9,16,20H |
InChI 键 |
CRQBVGCQCVBNIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C(C3=CC(=CC=C3)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



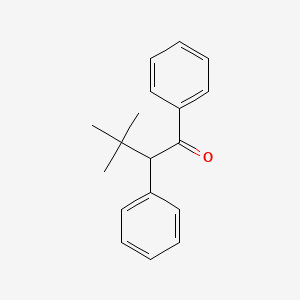

![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)
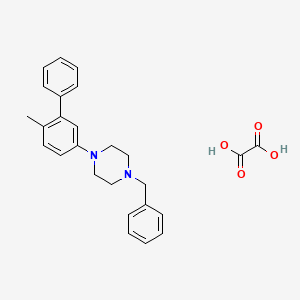
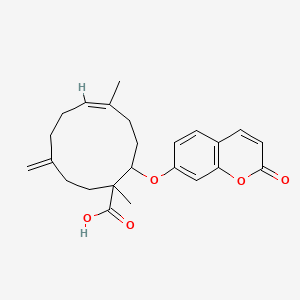

![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)

